molecular formula C19H29BFNO2 B2970005 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester CAS No. 2377612-04-7

3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester

Cat. No. B2970005
CAS RN: 2377612-04-7
M. Wt: 333.25
InChI Key: KPXSETLCPLHJPB-UHFFFAOYSA-N
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Description

Phenylboronic acids are a class of compounds that contain a phenyl group (a six-membered carbon ring) and a boronic acid group. They are often used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . The “pinacol ester” part of the name suggests that this compound is an ester derivative of a phenylboronic acid, which can make it more stable and easier to handle .


Molecular Structure Analysis

The molecular structure of this compound would likely include a six-membered carbon ring (the phenyl group), attached to a boronic acid group via a carbon-boron bond. The boronic acid group would be further modified to form a pinacol ester .


Chemical Reactions Analysis

Phenylboronic acids and their derivatives are often used in Suzuki-Miyaura cross-coupling reactions, which are a type of reaction used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, phenylboronic acids are typically solid at room temperature, and their solubility can vary depending on the specific substituents present .

Scientific Research Applications

C-F Bond Functionalization

Ni/Cu-catalyzed transformation of fluoroarenes, including compounds like 3-(N-Cyclohexylaminomethyl)-4-fluorophenylboronic acid pinacol ester, to arylboronic acid pinacol esters through C-F bond cleavage demonstrates significant synthetic utility. This method enables the conversion of fluoroarenes into various functionalized arenes, highlighting its application in diverse chemical synthesis processes (Niwa et al., 2015).

Lewis Acid Receptor Applications

Organoboron compounds like this compound have been studied as Lewis acid receptors for fluoride ions in polymeric membranes. This research provides insights into the stoichiometry of organoboron-fluoride complexes and their potential applications in selective ion detection and sensing technologies (Jańczyk et al., 2012).

Phosphorescence Properties

Arylboronic esters, including this compound, exhibit unexpected room-temperature phosphorescence in solid state. This finding is significant as it challenges the conventional understanding that phosphorescent organic molecules generally require heavy atoms or carbonyl groups. Such properties open new avenues in materials science for the development of phosphorescent materials (Shoji et al., 2017).

Polymer Synthesis

In polymer chemistry, this compound has been involved in the synthesis of hydrogen peroxide-cleavable poly(ester-amide)s. These polymers demonstrate potential as H2O2-responsive delivery vehicles, showcasing the compound's role in the development of responsive and degradable polymeric materials (Cui et al., 2017).

Cross-Coupling Reactions

The compound has been utilized in palladium-catalyzed cross-coupling reactions for the synthesis of unsymmetrical 1,3-dienes, a process essential in organic synthesis for creating complex molecular structures (Takagi et al., 2002).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, in a Suzuki-Miyaura cross-coupling reaction, the boronic acid or boronate ester would react with an aryl or vinyl halide in the presence of a palladium catalyst to form a new carbon-carbon bond .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for the compound for detailed safety information .

Future Directions

The future directions for research involving this compound would depend on its potential applications. Phenylboronic acids and their derivatives are a topic of ongoing research due to their usefulness in organic synthesis .

properties

IUPAC Name

N-[[2-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]cyclohexanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29BFNO2/c1-18(2)19(3,4)24-20(23-18)15-10-11-17(21)14(12-15)13-22-16-8-6-5-7-9-16/h10-12,16,22H,5-9,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPXSETLCPLHJPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)F)CNC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29BFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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